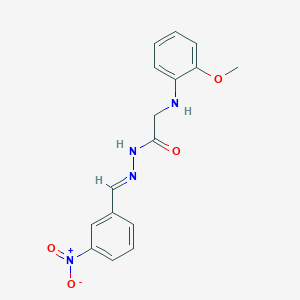
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group, two methylphenyl groups, and a cyclopropane carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amide coupling reaction, where a carboxylic acid derivative is reacted with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating molecular interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- N-(4-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- N-(4-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, and can be readily substituted in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
Molekularformel |
C24H22INO |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22INO/c1-16-3-7-18(8-4-16)24(19-9-5-17(2)6-10-19)15-22(24)23(27)26-21-13-11-20(25)12-14-21/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
LJRIPGXBSJRJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)I)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)

![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)
